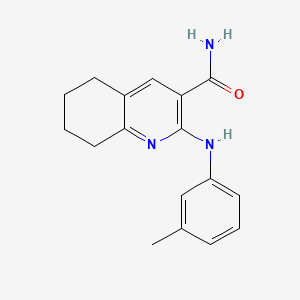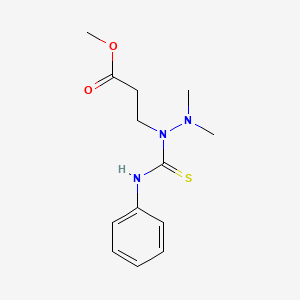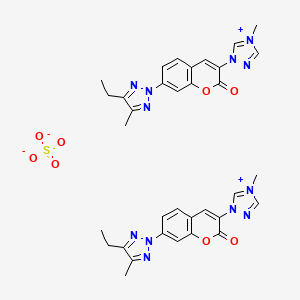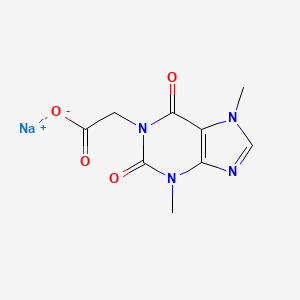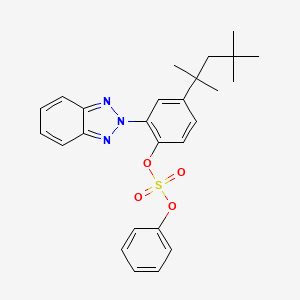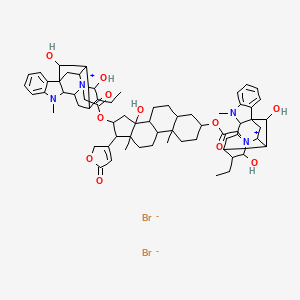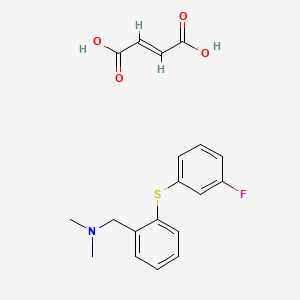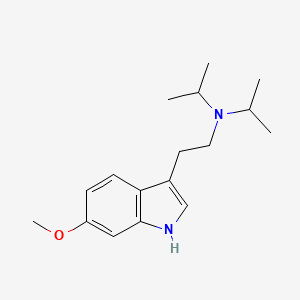
(2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction yields the corresponding tricyclic indole in good yield. Further steps may involve the installation of side chains and functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, followed by purification and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound has shown potential in various studies due to its structural similarity to naturally occurring indole derivatives. It has been investigated for its potential antiviral, anti-inflammatory, and anticancer activities .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with multiple receptors makes it a candidate for drug development .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-Methoxy-N,N-diisopropyltryptamine
- N-Methyltryptamine
- N,N-Dimethyltryptamine
Uniqueness
What sets (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine apart is its unique combination of the methoxy group and the bis(propan-2-yl)amine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
127507-02-2 |
|---|---|
Formule moléculaire |
C17H26N2O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17/h6-7,10-13,18H,8-9H2,1-5H3 |
Clé InChI |
VVHSFCPALYIWMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



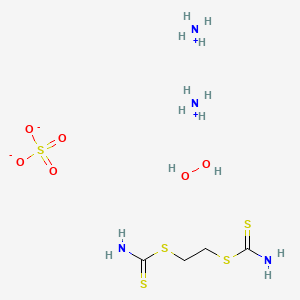

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
